molecular formula C21H15F2N3S B2807898 N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688355-64-8

N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2807898
CAS No.: 688355-64-8
M. Wt: 379.43
InChI Key: KSDGQEDLOPLSRE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic organic compound featuring a quinazolinone core, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its association with a wide spectrum of biological activities . The specific structural features of this compound—including the quinazoline core, the 4-fluorophenylamine group at position 4, and the unique (2-fluorobenzyl)sulfanyl side chain at position 2—suggest significant potential for pharmacological investigation, particularly in the field of oncology . The quinazolinone nucleus is a well-established pharmacophore in anticancer drug discovery . Commercially available drugs such as gefitinib, erlotinib, and idelalisib are based on this core structure and function as targeted therapies for various cancers . Quinazolinone derivatives have been demonstrated to exert antitumor effects through multiple mechanisms, including the inhibition of key signaling pathways like the epidermal growth factor receptor (EGFR) and PI3K, induction of apoptosis, inhibition of tumor cell migration and invasion, and disruption of microtubule polymerization . The presence of fluorine atoms, as seen in this compound, is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity . This compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3S/c22-15-9-11-16(12-10-15)24-20-17-6-2-4-8-19(17)25-21(26-20)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDGQEDLOPLSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination of the phenyl rings can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents like methylthiolate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated phenyl rings or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a quinazoline core, which is known for its presence in many biologically active molecules. Its molecular formula is C17H20F2N4SC_{17}H_{20}F_2N_4S, with a molecular weight of approximately 375.5 g/mol. The presence of fluorine atoms in the structure often enhances the lipophilicity and bioactivity of the compound.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity, demonstrating potential as a skin-whitening agent. Kinetic studies suggest that it acts as a reversible mixed-type inhibitor . Molecular docking studies further elucidate its interaction with the enzyme's active site, providing insights into its mechanism of action.

Antimycobacterial Activity

A study demonstrated that derivatives of quinazoline, including this compound, showed promising antimycobacterial activity against Mycobacterium tuberculosis. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

In Vivo Studies

In vivo studies on animal models have revealed that this compound exhibits anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases such as arthritis . The studies also highlighted its safety profile and potential side effects, paving the way for clinical trials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and quinazoline core contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Antitumor Activity: Role of Sulfanyl Substituents

  • N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) Structure: Retains the 4-fluorophenyl group but replaces the benzylsulfanyl with a methylthio group. Activity: Demonstrates potent antitumor activity against MGC-803, PC-3, HGC-27, and A549 cell lines (IC₅₀ = 0.18 μM), attributed to the electron-withdrawing fluorine and sulfur-mediated interactions . Comparison: The bulkier benzylsulfanyl group in the target compound may enhance lipophilicity (logP ~5.2 vs.

Anti-Inflammatory Activity: Fluorophenyl vs. Other Aryl Groups

  • N-(4-fluorophenyl)quinazolin-4-amine
    • Structure : Lacks the 2-sulfanyl substitution but retains the 4-fluorophenyl group.
    • Activity : Exhibits superior anti-inflammatory activity compared to indomethacin (standard drug), suggesting the 4-fluorophenyl group is critical for target engagement .
    • Comparison : The addition of the 2-fluorobenzylsulfanyl group in the target compound may modulate selectivity or potency, though this requires empirical testing .

Sirtuin Modulation and Mitochondrial Activity

  • N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)quinazoline derivatives
    • Structure : Features trifluoromethylphenyl and dihydroxypropoxy groups instead of fluorophenyl/sulfanyl moieties.
    • Activity : Designed to enhance mitochondrial function and lifespan via sirtuin modulation .
    • Comparison : The target compound’s fluorophenyl-sulfanyl motif may offer distinct electronic properties for alternative enzyme interactions, but its sirtuin activity remains unexplored .

Physicochemical and Pharmacokinetic Properties

  • K297-0482 (N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)
    • Structure : Replaces the 4-fluorophenyl group with a 3,4-dimethoxyphenethyl chain.
    • Properties : Higher molecular weight (449.55 vs. ~375 for the target compound), logP = 5.2258, and polar surface area = 42.952 Ų. The dimethoxy groups may improve solubility but reduce blood-brain barrier penetration .
    • Comparison : The target compound’s simpler fluorophenyl substitutions likely enhance metabolic stability compared to K297-0482’s complex substituents .

Tabulated Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Key Reference
Target Compound Quinazoline 4-fluorophenyl, 2-(2-fluorobenzylsulfanyl) Under investigation N/A
N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) Quinazoline 4-fluorophenyl, 2-methylthio Antitumor (IC₅₀ = 0.18 μM)
K297-0482 Quinazoline 3,4-dimethoxyphenethyl, 4-fluorobenzylsulfanyl Unknown
N-(4-fluorophenyl)quinazolin-4-amine Quinazoline 4-fluorophenyl Anti-inflammatory (potent)
2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine Quinazoline 2-chlorophenyl, 4-methoxyphenyl Unknown

Critical Analysis of Substituent Effects

  • Fluorine vs.
  • Sulfanyl Linkers : Methylthio (9c) vs. benzylsulfanyl (target compound) influence logP and steric accessibility, impacting pharmacokinetics and target engagement .
  • Aromatic Substitutions : Methoxy (e.g., 4-methoxyphenyl in ) enhances solubility but may reduce CNS penetration compared to fluorine’s balanced lipophilicity .

Biological Activity

N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H15F2N3S
  • Molecular Weight : 345.38 g/mol

This compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The quinazoline moiety can inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) kinases, which are critical in many cancers.
  • Antimicrobial Activity : The presence of fluorinated phenyl groups enhances lipophilicity, facilitating cell membrane penetration and leading to increased antimicrobial efficacy against various bacterial strains.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • IC50 Values : In vitro studies have reported IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. These values indicate potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin.
Cell LineIC50 (µM)Reference
A5490.5
MCF-71.8
HCT-1163.2

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentrations (MIC) : Values ranging from 8 to 32 µg/mL have been observed against these pathogens.
Bacterial StrainMIC (µg/mL)Reference
E. coli16
S. aureus8
Pseudomonas aeruginosa32

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on A549 lung cancer cells, revealing that it induces apoptosis through mitochondrial pathways and inhibits cell migration by downregulating matrix metalloproteinases (MMPs) .
  • Antimicrobial Efficacy Assessment : Another research project focused on the antimicrobial properties against multi-drug resistant strains, demonstrating that the compound effectively reduced bacterial load in infected animal models without significant toxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of the quinazoline core. For example, reacting 4-chloroquinazoline derivatives with (2-fluorobenzyl)thiol in polar aprotic solvents (e.g., DMF) under reflux with a base like K₂CO₃. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%). Analytical validation using HPLC and NMR is critical to confirm structural integrity .

Q. How can researchers evaluate the antitumor activity of this compound in vitro?

  • Methodological Answer : Standard protocols involve testing against human cancer cell lines (e.g., MGC-803, A549) using MTT assays. For instance, IC₅₀ values are calculated from dose-response curves (0.1–100 μM range). Parallel testing with positive controls (e.g., cisplatin) and solvent controls ensures validity. Recent studies on analogous quinazolines showed IC₅₀ values as low as 0.18 μM, suggesting potent activity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and sulfur bonding.
  • HPLC : Purity assessment (>98%) with C18 columns and UV detection.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
  • Thermogravimetric Analysis (TGA) : Stability under thermal stress .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR guide the optimization of this compound’s bioactivity?

  • Methodological Answer : 3D-QSAR models (e.g., CoMFA, CoMSIA) map steric, electrostatic, and hydrophobic fields around the quinazoline scaffold. For example, substituting the 2-fluorobenzyl group with bulkier moieties may enhance binding to kinase targets like EGFR. Validation via leave-one-out cross-validation (q² > 0.5) and external test sets ensures predictive power .

Q. What strategies resolve contradictions in reported biological data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (cell line origin, passage number, incubation time).

  • Structural Analogues : Evaluate substituent effects (Table 1).

  • Dose-Response Reproducibility : Triplicate experiments with blinded analysis to minimize bias.

    Compound Substituent IC₅₀ (μM) Cell Line
    9c 4-Fluorophenyl0.18MGC-803
    9m p-Tolyl0.68PC-3
    Table 1: Structural-activity trends in quinazoline derivatives .

Q. How can crystallographic tools (e.g., SHELX) resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL refines bond lengths/angles and validates the sulfanyl linkage geometry. For example, SHELX’s robust refinement algorithms handle twinning or disorder common in flexible substituents. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

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